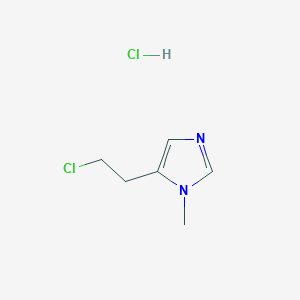

5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in pharmaceuticals and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of imidazole derivatives can involve various alkylation reactions. For instance, 1-Methyl-2-chloromethyl-5-nitroimidazole reacts with tertiary nitronate anions to yield 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond, following the SRN1 mechanism . Similarly, the synthesis of 5-amino-1-(2-chloroethyl)-4-cyanoimidazole demonstrates the alkylation at the 1-position of the imidazole ring . These methods could potentially be adapted for the synthesis of "5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride" by modifying the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. The crystal structures of related compounds, such as 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide and 5-amino-1-(2-chloroethyl)-4-cyanoimidazole, have been determined, showing differences in molecular geometries due to different substituents at the 1- and 4-positions of the imidazole ring . These structural analyses are essential for understanding the properties and potential interactions of "5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride".

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including alkylation, as mentioned earlier. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the stability and reactivity of the molecule . The specific chemical reactions of "5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride" would depend on its functional groups and the conditions under which it is subjected.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the presence of a cyano group in 5-amino-1-(2-chloroethyl)-4-cyanoimidazole affects its molecular conformation and prevents intramolecular hydrogen bonding . The properties such as solubility, melting point, and stability of "5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride" would be determined by its molecular structure and substituents. Experimental techniques such as FT-IR, FT-Raman, and NMR can be used to investigate these properties, as demonstrated in the analysis of related compounds .

Scientific Research Applications

Antitumor Activity

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, have been reviewed for their antitumor activity. Some of these compounds have advanced through preclinical testing stages, indicating their potential as new antitumor drugs. The structures of these compounds are of interest not only for antitumor drug development but also for synthesizing compounds with varied biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Antimicrobial Activity

Imidazole is recognized for its use as a raw material in the pharmaceutical industry for manufacturing anti-fungal drugs and bactericides. The antimicrobial properties of imidazole and its derivatives, including those synthesized in laboratories, are significant for combating microbial resistance. This review suggests the synthesis of more imidazole derivatives to inhibit the growth of new strains of organisms, underlining the compound's importance in developing antimicrobial agents (2022).

Corrosion Inhibition

Imidazoline and its derivatives, closely related to imidazole compounds, exhibit significant effectiveness as corrosion inhibitors, thanks to their low toxicity, cost-effectiveness, and environmental friendliness. Their molecular structure allows for strong adsorption onto metal surfaces, forming a protective layer against corrosion. This review compiles information on the chemical structures, properties, synthesis processes, and performance evaluations of imidazoline inhibitors, highlighting their extensive application in the petroleum industry (Sriplai, N., & Sombatmankhong, K., 2023).

Safety And Hazards

Future Directions

Research into related compounds has shown potential in various fields. For example, indoleamide analogues have been rationally designed, synthesised, and evaluated for their antitubercular and antitumour activities . Another study found that lifetime exposure to environmentally relevant concentrations of tris (2-chloroethyl) phosphate (TCEP) could result in growth retardation and induce significant hepatotoxicity in zebrafish .

properties

IUPAC Name |

5-(2-chloroethyl)-1-methylimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c1-9-5-8-4-6(9)2-3-7;/h4-5H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIYETZKWFVUCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CCCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride | |

CAS RN |

24956-77-2 |

Source

|

| Record name | 5-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2511845.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2511848.png)

![[(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine](/img/structure/B2511850.png)

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2511854.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2511856.png)

![8-chloro-2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2511857.png)

![6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2511858.png)

![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2511859.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2511863.png)